2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c25-20-12-6-4-10-18(20)16-28-24(31)29-21-13-7-5-11-19(21)22(30)27(23(29)26-28)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEGFJOJZXKOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]quinazoline derivatives have been shown to inhibit c-met/vegfr-2 kinases. These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy.
Mode of Action
This involves the compound binding to the active site of the kinase, preventing the natural substrate from binding and thus inhibiting the kinase’s activity.
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases affects multiple biochemical pathways. c-Met is involved in the HGF/c-Met signaling pathway, which regulates cell growth and differentiation. VEGFR-2 is a major player in the VEGF signaling pathway, which is crucial for angiogenesis. Inhibition of these kinases can therefore disrupt these pathways, leading to reduced cell proliferation and angiogenesis.
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antiproliferative activities. The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. This suggests that these compounds may have good bioavailability and effective distribution within the body.
Biological Activity
2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione (referred to as CTQ) is a heterocyclic compound belonging to the class of triazoloquinazolines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of CTQ, including a quinazoline core fused with a triazole ring and various functional groups, are believed to contribute significantly to its pharmacological properties.
Synthesis Methods
The synthesis of CTQ typically involves several key reactions that can be categorized into classical synthetic pathways. These methods may include:
- Heating in specific solvents.
- Utilizing catalysts to promote desired transformations.
- Optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
CTQ and its derivatives have shown promising anticancer activity against various cancer cell lines. Notably:
- Inhibition of Polo-like Kinase 1 (Plk1) : Similar compounds have demonstrated the ability to inhibit Plk1, an enzyme crucial for cell division and proliferation.
- Cell Line Studies : Preliminary studies indicate significant cytotoxic effects against multiple cancer types, suggesting CTQ may serve as a potential therapeutic agent in oncology.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives, including CTQ:
- Gram-positive and Gram-negative Bacteria : Compounds similar to CTQ have shown inhibition against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10–12 mm .
- Fungal Infections : The compound also exhibits activity against Candida albicans, surpassing some standard antibacterial drugs in efficacy .
The biological activity of CTQ can be attributed to its interaction with various biological targets:
- Binding Affinity : Interaction studies focus on its binding affinity to enzymes involved in cancer progression and other diseases.
- Enhancement of Lipophilicity : The chlorobenzyl group may enhance the compound's lipophilicity and cellular uptake, contributing to its pharmacological efficacy.
Case Studies and Research Findings
Recent Advances
Research continues into the optimization of CTQ's structure for enhanced biological activity. Modifications aimed at improving selectivity and reducing side effects are ongoing in various laboratories.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
